Hydron;arsorate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

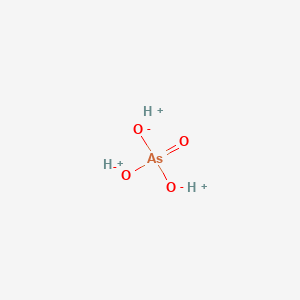

Hydron;arsorate, also known as hydrogen arsenate, is a chemical compound that contains arsenic in its pentavalent state. It is commonly found in various minerals and is known for its toxicity and potential applications in different fields. The compound is represented by the chemical formula HAsO₄²⁻ and is often encountered in its salt forms, such as potassium hydrogen arsenate or sodium hydrogen arsenate.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Hydron;arsorate can be synthesized through several methods. One common approach involves the reaction of arsenic acid with a base, such as potassium hydroxide or sodium hydroxide, to form the corresponding hydrogen arsenate salt. The reaction is typically carried out in an aqueous solution at room temperature. The general reaction is as follows:

H₃AsO₄ + KOH → KH₂AsO₄ + H₂O

Industrial Production Methods

In industrial settings, this compound is often produced as a byproduct of the processing of arsenic-containing ores. The ores are treated with acids to extract arsenic, which is then converted into arsenic acid. The arsenic acid is subsequently neutralized with a base to produce hydrogen arsenate salts. This method is efficient and allows for the large-scale production of this compound.

Analyse Des Réactions Chimiques

Types of Reactions

Hydron;arsorate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form arsenate compounds.

Reduction: It can be reduced to form arsenite compounds.

Substitution: It can participate in substitution reactions with other anions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

Reduction: Reducing agents such as sodium borohydride or thiols can be used.

Substitution: Reactions with chloride or sulfate ions can lead to the formation of corresponding arsenate salts.

Major Products Formed

Oxidation: Arsenate compounds (e.g., HAsO₄²⁻ to AsO₄³⁻).

Reduction: Arsenite compounds (e.g., HAsO₄²⁻ to HAsO₃²⁻).

Substitution: Various arsenate salts (e.g., potassium arsenate, sodium arsenate).

Applications De Recherche Scientifique

Hydron;arsorate has several scientific research applications:

Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.

Biology: It is studied for its effects on biological systems, particularly its toxicity and interactions with cellular components.

Medicine: Research is conducted on its potential use in cancer treatment due to its ability to induce apoptosis in cancer cells.

Industry: It is used in the production of pesticides and herbicides, as well as in the treatment of wood to prevent decay.

Mécanisme D'action

Hydron;arsorate exerts its effects primarily through its interaction with cellular components. It can inhibit various enzymes by binding to their active sites, disrupting cellular metabolism. The compound can also induce oxidative stress by generating reactive oxygen species, leading to cell damage and apoptosis. The molecular targets include enzymes involved in cellular respiration and DNA synthesis.

Comparaison Avec Des Composés Similaires

Hydron;arsorate is similar to other arsenate compounds, such as potassium arsenate and sodium arsenate. it is unique in its ability to form stable hydrogen bonds, which can influence its reactivity and interactions with other molecules. Similar compounds include:

- Potassium arsenate (KH₂AsO₄)

- Sodium arsenate (Na₂HAsO₄)

- Calcium arsenate (Ca₃(AsO₄)₂)

These compounds share similar chemical properties but differ in their solubility, stability, and specific applications.

Propriétés

Numéro CAS |

15584-04-0 |

|---|---|

Formule moléculaire |

AsO4-3 |

Poids moléculaire |

138.919 g/mol |

Nom IUPAC |

arsorate |

InChI |

InChI=1S/AsH3O4/c2-1(3,4)5/h(H3,2,3,4,5)/p-3 |

Clé InChI |

DJHGAFSJWGLOIV-UHFFFAOYSA-K |

SMILES |

[H+].[H+].[H+].[O-][As](=O)([O-])[O-] |

SMILES canonique |

[O-][As](=O)([O-])[O-] |

Point d'ébullition |

Boiling point (-H2O): 160 °C /Hemihydrate/ 120 °C (calculated) |

Color/Form |

WHITE TRANSLUCENT CRYSTALS /HEMIHYDRATE/ 75% COMMERCIAL GRADE IS A VERY PALE YELLOW, SYRUPY LIQ /COMMERCIAL GRADE/ Exist only in solution White, crystalline solid |

Densité |

2.2 at 68 °F (USCG, 1999) - Denser than water; will sink Approx 2.2 Relative density (water = 1): 1.9 (calculated) |

melting_point |

35 °C -30 °C (calculated) |

Description physique |

Arsenic acid, liquid appears as a clear colorless aqueous solution. Noncombustible. Corrosive to metals. Toxic by ingestion. Confirmed human carcinogen. Detrimental to the environment. Immediate steps should be taken to limit release. Arsenic acid, solid appears as white crystals. Excessive drying produces As2O5.5/3H2O. Dry Powder White solid; Commercial grade (75%) is a very pale yellow liquid; [HSDB] Hemihydrate is hygroscopic; [Merck Index] Pale yellow liquid with a light sweet odor; [MSDSonline] Solid COLOURLESS-TO-PALE-GREEN-VISCOUS LIQUID. |

Numéros CAS associés |

10102-53-1 (HAsO3) 13453-15-1 (H4As2O7) 7786-36-9 (H5AsO5) |

Solubilité |

Freely sol in alcohol, glycerol /Hemihydrate/ 302 G/100 CC OF WATER @ 12.5 °C /HEMIHYDRATE/ water solubility = 5.9X10+5 mg/l Solubility in water at 20 °C: very good |

Pression de vapeur |

Vapor pressure, kPa at 15 °C: 1.3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.